molecular formula C7H5ClO3 B189936 5-Chloro-2,4-dihydroxybenzaldehyde CAS No. 131088-02-3

5-Chloro-2,4-dihydroxybenzaldehyde

Cat. No. B189936
Key on ui cas rn: 131088-02-3
M. Wt: 172.56 g/mol
InChI Key: IPOSHVWRFQTHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622598B2

Procedure details

5-Chloro-2,4-dihydroxybenzaldehyde (493 mg, 2.86 mmol), dodecanal (641 mg, 3.48 mmol) and calcium chloride dehydrate (3.02 mg, 2.03 mmol) were dissolved in methanol (6 ml), added with a potassium hydroxide methanol solution (1.0 M, 4.0 ml) at 0° C. and stirred for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid and extracted with ethyl acetate, and after post-treatment, the crude product (1.18 g) was purified by silica gel column chromatography (hexane:ethyl acetate=7:1) to obtain 5-chloro-2,4-dihydroxy-3-(1-hydroxydodecyl)benzaldehyde (colorless solid 475 mg, yield 46%) and 5-chloro-2,4-dihydroxybenzaldehyde (209 mg, recovery 42%).
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
641 mg
Type
reactant
Reaction Step One
Quantity
3.02 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
potassium hydroxide methanol
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH:12](=[O:24])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[Cl-].[Ca+2].[Cl-].CO.[OH-].[K+].Cl>CO>[Cl:1][C:2]1[C:3]([OH:11])=[C:4]([CH:12]([OH:24])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[Cl:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
493 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C=O)C1)O)O
Name
Quantity
641 mg
Type
reactant
Smiles
C(CCCCCCCCCCC)=O
Name
Quantity
3.02 mg
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
potassium hydroxide methanol
Quantity
4 mL
Type
reactant
Smiles
CO.[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
after post-treatment, the crude product (1.18 g) was purified by silica gel column chromatography (hexane:ethyl acetate=7:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C=O)C1)O)C(CCCCCCCCCCC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
ClC=1C(=CC(=C(C=O)C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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